molecular formula C9H15N3O2 B13921647 Ethyl 2-(tert-butyl)-2H-1,2,3-triazole-4-carboxylate

Ethyl 2-(tert-butyl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B13921647
M. Wt: 197.23 g/mol
InChI Key: BBSYKJGFTYKDJH-UHFFFAOYSA-N
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Description

Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an ethyl ester group and a tert-butyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as triethylamine. The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Esterification: The resulting triazole is esterified with ethanol in the presence of an acid catalyst to yield Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Triazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the active triazole moiety, which can then interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives such as:

    1,2,3-Triazole: Lacks the ester and tert-butyl groups, making it less hydrophobic.

    Methyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-(1,1-Dimethylethyl)-2H-1,2,3-triazole-4-carboxylic acid: The carboxylic acid form, which is more polar and has different solubility properties.

The unique combination of the ethyl ester and tert-butyl groups in Ethyl 2-(1,1-dimethylethyl)-2H-1,2,3-triazole-4-carboxylate imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 2-tert-butyltriazole-4-carboxylate

InChI

InChI=1S/C9H15N3O2/c1-5-14-8(13)7-6-10-12(11-7)9(2,3)4/h6H,5H2,1-4H3

InChI Key

BBSYKJGFTYKDJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=C1)C(C)(C)C

Origin of Product

United States

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